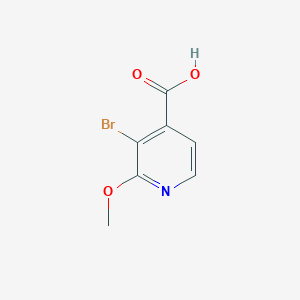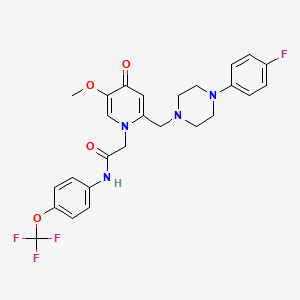![molecular formula C15H16N2O4 B2769612 3-[5-(2-methoxyphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 1158097-77-8](/img/structure/B2769612.png)
3-[5-(2-methoxyphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(2-methoxyphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid is an organic compound of considerable interest due to its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and industrial chemistry. The compound features a pyrazole ring substituted with a methoxyphenyl group, showcasing complex structural attributes that contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Synthesis of 3-[5-(2-methoxyphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid typically begins with the formation of the pyrazole core. The synthesis involves the condensation reaction between an appropriately substituted hydrazine and a 1,3-diketone. The reaction proceeds under mild conditions, often in the presence of a catalytic amount of acid or base, facilitating ring closure and formation of the pyrazole ring.
Subsequent steps involve the attachment of the 2-methoxyphenyl group via etherification reactions. This step generally requires the use of strong base and heat to promote the nucleophilic substitution of the phenolic hydroxyl group with a suitable alkylating agent.
Industrial Production Methods
Industrial-scale production of this compound follows similar synthetic routes but incorporates optimizations for higher yields and scalability. Reaction conditions are carefully controlled, and process improvements such as continuous flow reactors and high-throughput screening of catalysts are employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
3-[5-(2-methoxyphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid is involved in various chemical reactions, including:
Oxidation: : Conversion of methoxy groups to hydroxyl groups using reagents like chromic acid or permanganate.
Reduction: : Catalytic hydrogenation to reduce double bonds present in the structure.
Substitution: : Halogenation at the pyrazole ring using reagents such as N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidizing Agents: : Chromic acid, Potassium permanganate.
Reducing Agents: : Palladium on carbon, Sodium borohydride.
Halogenating Agents: : N-bromosuccinimide.
Major Products Formed
Oxidative reactions primarily lead to the formation of hydroxyl-substituted derivatives. Reduction reactions result in the saturation of double bonds, forming the corresponding alkane derivatives. Substitution reactions yield halogenated products with varied applications.
Aplicaciones Científicas De Investigación
3-[5-(2-methoxyphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid has extensive applications across several research fields:
Chemistry: : Acts as an intermediate in organic synthesis and as a starting material for more complex chemical entities.
Biology: : Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: : Explored as a candidate for drug development, particularly in the context of targeting specific enzymes or receptors.
Industry: : Used in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The exact mechanism of action for 3-[5-(2-methoxyphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid is often context-dependent:
Molecular Targets: : It interacts with specific enzymes or receptors, modulating their activity. For instance, it might inhibit cyclooxygenase (COX) enzymes, reducing inflammation.
Pathways Involved: : The compound's effects might involve pathways related to oxidative stress or signal transduction cascades.
Comparación Con Compuestos Similares
Similar Compounds
3-[4-(2-Methoxyphenoxy)phenyl]prop-2-enoic acid
3-[5-(2-Methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid
3-[5-(4-Methoxyphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid
Unique Attributes
What sets 3-[5-(2-methoxyphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid apart from its analogs is its specific substitution pattern, which confers unique steric and electronic properties influencing its reactivity and interactions with biological targets.
Propiedades
IUPAC Name |
(E)-3-[5-(2-methoxyphenoxy)-1,3-dimethylpyrazol-4-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-10-11(8-9-14(18)19)15(17(2)16-10)21-13-7-5-4-6-12(13)20-3/h4-9H,1-3H3,(H,18,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDCDRBSADCOGA-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=CC(=O)O)OC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=C/C(=O)O)OC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclobutanecarboxamide](/img/structure/B2769529.png)
![1-(Pyridin-2-yl)-4-{2-[3-(trifluoromethyl)phenyl]acetyl}piperazin-2-one](/img/structure/B2769530.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2769532.png)
![N-(3,5-dimethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2769534.png)


amine hydrochloride](/img/structure/B2769537.png)





![Ethyl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2769551.png)
